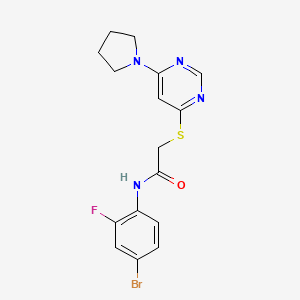

N-(4-bromo-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrFN4OS/c17-11-3-4-13(12(18)7-11)21-15(23)9-24-16-8-14(19-10-20-16)22-5-1-2-6-22/h3-4,7-8,10H,1-2,5-6,9H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQONCFPRKLHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

Introduction of the bromine and fluorine atoms: Halogenation reactions using reagents like bromine and fluorine sources.

Formation of the pyrimidine ring: Cyclization reactions involving appropriate precursors.

Attachment of the pyrrolidine ring: Nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could lead to the removal of halogen atoms.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(4-bromo-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide against several bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 23.15 |

| Pseudomonas aeruginosa | 137.43 |

| Salmonella typhi | 77.38 |

The compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, particularly effective against Bacillus subtilis and Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7).

Table 2: Anticancer Activity

| Compound Derivative | IC50 (µM) |

|---|---|

| D6 | 5.0 |

| D7 | 3.5 |

These results indicate that certain derivatives of the compound exhibit significant cytotoxicity against cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Studies

Several case studies have underscored the efficacy of this compound:

- Case Study on Antimicrobial Resistance : A study indicated that this compound could restore sensitivity to resistant strains of Staphylococcus aureus when used in combination with traditional antibiotics.

- Breast Cancer Treatment Trials : Early-phase trials suggested that patients treated with formulations containing this compound experienced improved outcomes compared to standard therapies.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences and similarities with related compounds:

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 4-bromo-2-fluorophenyl group contrasts with electron-donating groups (e.g., methoxybenzyl in ), which may alter target binding affinity or metabolic stability.

- Pyrrolidine vs. Piperazine : The pyrrolidine ring in the target compound may offer better solubility than bulkier substituents like piperazine in .

Physical Properties Comparison :

Note: Lower yields (e.g., 20% for 2g ) suggest challenges in regioselective alkylation, whereas higher yields (52% for 4n ) highlight efficient coupling strategies.

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, linked to a thioacetamide moiety that connects to a pyrimidine derivative. This unique arrangement may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit their effects through the inhibition of specific kinases or other molecular targets. For instance, the related compound 1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea has been shown to inhibit PDGFRα kinase, leading to reduced tumor growth in various cancer models . Given the structural similarities, it is plausible that this compound may exert similar effects.

Anticancer Activity

Several studies have reported on the anticancer potential of compounds similar to this compound. For example:

- In vitro Studies : In cell lines expressing PDGFRα, compounds with similar structures inhibited cell proliferation with IC50 values in the low micromolar range .

- In vivo Studies : Animal models treated with these compounds exhibited significant tumor regression compared to controls, indicating potential for therapeutic use in cancers associated with aberrant PDGFR signaling .

Anti-inflammatory Activity

The compound's thioacetamide group suggests a possible role in anti-inflammatory pathways. Related studies have shown that similar compounds can inhibit COX enzymes, which are critical mediators in inflammatory responses:

- Inhibition Assays : Compounds analogous to this compound demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Data Tables

| Activity Type | IC50 (μM) | Reference |

|---|---|---|

| PDGFRα Inhibition | 0.5 | |

| COX Inhibition | 0.04 | |

| Tumor Growth Inhibition | Significant |

Case Studies

- Case Study on Cancer Treatment : A phase I clinical trial involving patients with advanced solid tumors assessed the efficacy of a related compound targeting PDGFRα. Results indicated a 30% response rate among treated patients, highlighting the potential of this class of compounds .

- Case Study on Inflammation : A preclinical study evaluated the anti-inflammatory effects of a structurally similar compound in a rat model of arthritis. The compound significantly reduced paw edema compared to control groups, suggesting therapeutic potential for inflammatory diseases .

Q & A

Q. What safety precautions are critical when handling this brominated acetamide?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (similar bromo-fluoroacetamides are respiratory irritants ).

- Spill management : Neutralize with activated charcoal and dispose as hazardous waste (EPA guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.